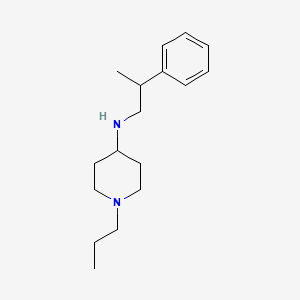
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one, also known as BMIC, is a synthetic compound belonging to the class of coumarin derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BMIC has shown remarkable results as an anticancer agent, anti-inflammatory, and antimicrobial agent.
Mécanisme D'action
The exact mechanism of action of 7-butoxy-8-iodo-4-methyl-2H-chromen-2-one is not fully understood. However, studies suggest that it exerts its anticancer effects by inducing DNA damage, inhibiting the activity of topoisomerase II, and activating the p53 pathway. 7-butoxy-8-iodo-4-methyl-2H-chromen-2-one also inhibits the NF-κB pathway, leading to the reduction of inflammation. The antimicrobial activity of 7-butoxy-8-iodo-4-methyl-2H-chromen-2-one is believed to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one has been found to have several biochemical and physiological effects. It inhibits the growth of cancer cells, reduces inflammation, and exhibits antimicrobial activity. 7-butoxy-8-iodo-4-methyl-2H-chromen-2-one also induces cell cycle arrest and apoptosis in cancer cells, leading to their death. Moreover, it reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound, which can be easily synthesized in the laboratory. 7-butoxy-8-iodo-4-methyl-2H-chromen-2-one has shown significant anticancer, anti-inflammatory, and antimicrobial properties, making it an ideal compound for studying these areas. However, the limitations of 7-butoxy-8-iodo-4-methyl-2H-chromen-2-one include its solubility and stability issues, which may affect its efficacy in vivo.
Orientations Futures
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one has shown remarkable potential as an anticancer, anti-inflammatory, and antimicrobial agent. Further research is needed to explore its mechanism of action and to optimize its pharmacological properties. Future studies should focus on the development of more stable and soluble analogs of 7-butoxy-8-iodo-4-methyl-2H-chromen-2-one. Moreover, the in vivo efficacy and toxicity of 7-butoxy-8-iodo-4-methyl-2H-chromen-2-one and its analogs should be evaluated in animal models. These studies will provide valuable insights into the therapeutic potential of 7-butoxy-8-iodo-4-methyl-2H-chromen-2-one and its analogs.
Méthodes De Synthèse
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one is synthesized by the reaction of 7-hydroxy-8-iodo-4-methylcoumarin with 1-bromobutane in the presence of a base. The reaction proceeds through the substitution of the hydroxy group by butoxy group, leading to the formation of 7-butoxy-8-iodo-4-methyl-2H-chromen-2-one.
Applications De Recherche Scientifique
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one has been extensively studied for its anticancer properties. It has shown significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 7-butoxy-8-iodo-4-methyl-2H-chromen-2-one induces cell cycle arrest and apoptosis in cancer cells, leading to their death. Moreover, 7-butoxy-8-iodo-4-methyl-2H-chromen-2-one has also been found to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the inflammation in animal models. 7-butoxy-8-iodo-4-methyl-2H-chromen-2-one has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
7-butoxy-8-iodo-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IO3/c1-3-4-7-17-11-6-5-10-9(2)8-12(16)18-14(10)13(11)15/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQFZXOPUGUSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]-3,6-diphenyl-3,6-dihydro-2H-1,2-oxazine](/img/structure/B5128864.png)

![N-(2,4-dimethylphenyl)-4-[2-(2,2-dimethylpropanoyl)hydrazino]-4-oxobutanamide](/img/structure/B5128876.png)
![3-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5128880.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5128892.png)
![3-[(2,8-dimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5128908.png)

![4-chloro-3-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5128933.png)
![4-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5128951.png)

![4-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5128964.png)

![1-methyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5128978.png)
![5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5128982.png)